



# Application Note: Analysis of Apoptosis Induction by Canlitinib Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Canlitinib** is a novel multi-target tyrosine kinase inhibitor (TKI) showing significant promise in oncology research. As with many TKIs, its therapeutic effect is largely attributed to the induction of programmed cell death, or apoptosis, in cancer cells. This application note provides a detailed protocol for the quantitative analysis of **Canlitinib**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Note: Publicly available research data predominantly refers to "Anlotinib," a multi-target TKI with a mechanism of action consistent with the expected effects of a compound named "Canlitinib." It is presumed that "Canlitinib" is an alternative name, a developmental code, or a synonym for Anlotinib. This document will proceed with the data available for Anlotinib.

Anlotinib is known to target multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[1][2][3][4] Inhibition of these receptors disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis.[2][5]

Flow cytometry is a powerful technique for the rapid, quantitative assessment of apoptosis at the single-cell level.[6][7][8] The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of



phosphatidylserine (PS) to the outer leaflet of the plasma membrane and changes in membrane integrity.[9]

## **Principle of the Assay**

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the following cell populations to be distinguished:

- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive (less common)

## **Data Presentation**

The following tables summarize the dose-dependent effects of Anlotinib on apoptosis in various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of Anlotinib on Apoptosis in Human Lung Cancer Cells (Calu-1 and A549)



| Cell Line | Anlotinib<br>Concentration (μΜ) | Treatment Duration (hours) | Apoptotic Cells (%) |
|-----------|---------------------------------|----------------------------|---------------------|
| Calu-1    | 0 (Control)                     | 24                         | ~5%                 |
| 5         | 24                              | ~15%                       |                     |
| 10        | 24                              | ~25%                       | -                   |
| A549      | 0 (Control)                     | 24                         | ~3%                 |
| 10        | 24                              | ~12%                       |                     |
| 20        | 24                              | ~20%                       | _                   |

Data are representative and compiled from published studies.[10] Actual percentages may vary based on experimental conditions.

Table 2: Effect of Anlotinib on Apoptosis in Human Breast Cancer Cells (MCF-7 and MDA-MB-231)

| Cell Line  | Anlotinib<br>Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells<br>(Early + Late) (%) |
|------------|---------------------------------|----------------------------|---------------------------------------|
| MCF-7      | 0 (DMSO Control)                | 24                         | ~4%                                   |
| 10         | 24                              | ~20%                       |                                       |
| MDA-MB-231 | 0 (DMSO Control)                | 24                         | ~5%                                   |
| 10         | 24                              | ~18%                       |                                       |

Data are representative and compiled from published studies.[11][12]

Table 3: Effect of Anlotinib on Apoptosis in Transformed Follicular Lymphoma (tFL) Cells (RL)



| Cell Line | Anlotinib<br>Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |
|-----------|---------------------------------|----------------------------|---------------------|
| RL        | 0 (Control)                     | 48                         | ~10%                |
| 10        | 48                              | ~30%                       |                     |
| 20        | 48                              | ~50%                       |                     |

Data are representative and compiled from published studies.[13][14]

## **Signaling Pathway**

The diagram below illustrates the proposed mechanism of **Canlitinib** (Anlotinib)-induced apoptosis.





Click to download full resolution via product page

Canlitinib (Anlotinib) signaling pathway leading to apoptosis.



## **Experimental Protocols Materials**

- Canlitinib (Anlotinib)
- Cancer cell line of interest (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
- Trypsin-EDTA solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- 6-well plates or T25 flasks
- Flow cytometry tubes
- Flow cytometer

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Experimental workflow for apoptosis analysis by flow cytometry.



### **Detailed Protocol**

- · Cell Seeding:
  - Culture the chosen cancer cell line in complete medium to ~80% confluency.
  - Trypsinize and count the cells.
  - Seed the cells into 6-well plates at a density of 2-5 x 10<sup>5</sup> cells per well.
  - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.

#### Canlitinib Treatment:

- Prepare a stock solution of Canlitinib in DMSO.
- Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 μM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
- Remove the medium from the wells and replace it with the medium containing the different concentrations of Canlitinib.
- Incubate the cells for the desired time period (e.g., 24 or 48 hours).

#### Cell Harvesting:

- For adherent cells, carefully collect the culture supernatant from each well into a separate flow cytometry tube (this contains floating, potentially apoptotic cells).
- Gently wash the adherent cells with PBS.
- Add trypsin-EDTA to each well and incubate until the cells detach.
- Add complete medium to neutralize the trypsin and transfer the detached cells to the corresponding tube containing the supernatant.
- For suspension cells, simply collect the cell suspension into a flow cytometry tube.



#### Staining:

- Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
- Centrifuge again and discard the supernatant.
- Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
- $\circ$  Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - After incubation, add 400 μL of 1X Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within one hour.
  - Set up appropriate controls for compensation and gating:
    - Unstained cells
    - Cells stained with Annexin V-FITC only
    - Cells stained with PI only
  - Acquire data for at least 10,000 events per sample.
  - Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

## Conclusion

The protocol described in this application note provides a robust and reliable method for quantifying the apoptotic effects of **Canlitinib** on cancer cells. The use of flow cytometry with Annexin V and PI staining allows for a detailed analysis of the different stages of cell death, providing valuable insights into the mechanism of action of this promising anti-cancer agent.



The presented data and signaling pathway information offer a comprehensive overview for researchers in the field of drug development and cancer biology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anlotinib as a molecular targeted therapy for tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. biocompare.com [biocompare.com]
- 8. agilent.com [agilent.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Anti-cancer Drug Anlotinib Promotes Autophagy and Apoptosis in Breast Cancer [imrpress.com]
- 13. Anlotinib suppresses the DNA damage response by disrupting SETD1A and inducing p53-dependent apoptosis in Transformed Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medsci.org [medsci.org]
- To cite this document: BenchChem. [Application Note: Analysis of Apoptosis Induction by Canlitinib Using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15139424#flow-cytometry-analysis-of-apoptosis-after-canlitinib-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com